molecular formula C15H22O B192289 Rotundone CAS No. 18374-76-0

Rotundone

Numéro de catalogue: B192289
Numéro CAS: 18374-76-0
Poids moléculaire: 218.33 g/mol
Clé InChI: NUWMTBMCSQWPDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chemical Identity and Structural Characteristics of Rotundone

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Stereoisomerism

This compound’s IUPAC name is (3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one . This bicyclic structure features an azulenone core with a methyl group at positions 3 and 8, and a prop-1-en-2-yl substituent at position 5. The stereochemistry is critical: the (3S,5R,8S) configuration defines its biologically active form, which differs from its stereoisomer, 3-epi-rotundone (3R,5R,8S) .

Key Stereochemical Features

Feature Description
Azulenone core A fused bicyclic system with a ketone group
Prop-1-en-2-yl substituent A branched vinyl group at position 5
Chiral centers Three stereogenic centers (C3, C5, C8)

The presence of 3-epi-rotundone, identified in grapefruit and other fruits, highlights the importance of stereochemistry in modulating odor thresholds. While this compound exhibits a low odor threshold (5 ng/kg in water), 3-epi-rotundone shows a significantly higher threshold (19,100 ng/kg), underscoring the role of stereochemistry in olfactory perception .

Three-Dimensional Conformational Analysis

This compound’s 3D structure is characterized by a chair-like conformation in the azulenone ring system, with the prop-1-en-2-yl group adopting a trans configuration relative to the ketone. This spatial arrangement minimizes steric hindrance and stabilizes the molecule through hyperconjugation between the vinyl group and the carbonyl oxygen .

Conformational Stability

Aspect Observation
Azulenone ring Chair-like geometry with axial methyl groups
Prop-1-en-2-yl group Trans orientation to carbonyl group
Steric interactions Minimal due to optimized spatial arrangement

The conformational rigidity of this compound contributes to its stability in both plant tissues and hydroalcoholic solutions, such as wine .

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

This compound’s mass spectrometric profile is dominated by fragmentation at the azulenone ring and prop-1-en-2-yl group . Key ions observed include:

  • m/z 218 (M⁺·, molecular ion)
  • m/z 203 (loss of a methyl group)
  • m/z 161 (cleavage of the prop-1-en-2-yl group)

Table 1: Major Mass Spectrometric Fragments of this compound

m/z Fragmentation Pathway
218 Molecular ion (C₁₅H₂₂O)
203 Loss of CH₃ (M⁺· – CH₃)
161 Cleavage of prop-1-en-2-yl group (C₉H₁₃O⁺)
137 Further fragmentation of C₉H₁₃O⁺

These patterns are critical for detecting this compound in complex matrices like wine, where trace amounts (ng/L levels) are analytically challenging .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

This compound’s NMR spectra provide detailed insights into its electronic environment and stereochemistry.

¹H NMR (CDCl₃)

Proton Group δ (ppm) Multiplicity
Prop-1-en-2-yl (CH₂) 1.65 s
Prop-1-en-2-yl (CH₃) 1.85 s
Azulenone α-H 2.20–2.40 m
Carbonyl-adjacent H 2.50–2.70 m

¹³C NMR (CDCl₃)

Carbon Type δ (ppm)
Carbonyl (C=O) 214
Prop-1-en-2-yl (C=CH₂) 125–130
Azulenone quaternary carbons 35–50

The NMR data confirm the (3S,5R,8S) configuration through nuclear Overhauser effect (NOE) correlations between the C3 methyl group and the C5 prop-1-en-2-yl substituent .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies using the B3LYP/6-31+G(d,p) method reveal this compound’s proton affinity (PA) and electrophilic nature . Key findings include:

  • PA = 219.70 kcal/mol , the highest among tested sesquiterpenes, indicating strong basicity at the carbonyl oxygen .
  • Electrophilic index (ω) = 3.96 eV , reflecting moderate reactivity toward nucleophiles .

Table 2: DFT-Derived Reactivity Parameters

Parameter Value
Proton Affinity (PA) 219.70 kcal/mol
Electrophilic Nature (ω) 3.96 eV
Chemical Hardness (η) 4.22 eV
Global Softness (σ) 0.24 eV⁻¹

These parameters explain this compound’s stability in acidic environments and its resistance to enzymatic degradation in wines .

Molecular Dynamics Simulations of Solvent Interactions

While explicit solvent interaction studies are limited, molecular dynamics simulations suggest:

  • Hydrogen bonding between the carbonyl oxygen and water molecules.
  • π-π stacking interactions with aromatic residues in biological matrices.
  • Low solubility in polar solvents (e.g., water: ~1.11 g/L), attributed to its hydrophobic azulenone core .

Key Solvent Interactions

Interaction Type Energy Contribution
Hydrogen bonding Dominant in polar solvents
Van der Waals forces Stabilizes in nonpolar environments
Steric repulsion Limits solubility in crowded matrices

Propriétés

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18374-76-0
Record name Rotundone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Key Advancements:

  • Catalyst Regeneration : The YqjH enzyme reduces Fe³⁺-EDTA back to Fe²⁺-EDTA using NADPH, creating a sustainable catalytic cycle.

  • Yield Enhancement : Introducing β-cyclodextrin increased this compound yields by 2.5-fold, likely due to substrate encapsulation and improved solubility.

  • Reaction Conditions : Optimal performance was achieved at 30°C and pH 6.5, with a total turnover number (TTN) of 1,200 for the Fe-EDTA catalyst.

Chemoenzymatic Approaches with Modified Sesquiterpene Cyclases

Recent advances in protein engineering have enabled the use of sesquiterpene cyclases (STCs) for this compound synthesis. The sesquiterpene cyclase BcBOT2 from Botrytis cinerea has been engineered to accept modified farnesyl pyrophosphate (FPP) derivatives, yielding novel germacrene intermediates that are oxidized to this compound.

Case Study: BcBOT2-Catalyzed Cyclization

  • Substrate Scope : BcBOT2 processes methoxy- and hydroxy-FPP derivatives (e.g., 10 and 11 ) into tricyclic terpenoids (Table 1).

  • Product Diversity : GC-MS analysis revealed multiple products, including germacrene F (RI 1832) and angular triquinanes (RI 1602–1639), which are precursors to this compound.

Table 1: Biotransformation Products of FPP Derivatives by BcBOT2

Diphosphate SubstrateMajor Products (m/z)Retention Index (RI)
Methoxy-FPP (10 )2201591
Hydroxy-FPP (11 )252, 2341832, 1602–1639

Natural Production in Viticulture and Winemaking

This compound’s natural occurrence in grapes necessitates an understanding of viticultural and enological factors influencing its concentration:

Viticultural Factors:

  • Vineyard Microclimate : Cool climates with diurnal temperature fluctuations enhance this compound accumulation, as observed in Australian Shiraz (37–1,000 ng/kg across vintages).

  • Canopy Management : Leaf removal increases sunlight exposure, elevating this compound levels by 15–20% in some cultivars.

Winemaking Techniques:

  • Skin Contact Time : Prolonged maceration (7–10 days) maximizes this compound extraction from grape skins.

  • Fermentation Temperature : Cool fermentations (18–20°C) preserve this compound’s volatile aromatic profile.

Comparative Analysis of Preparation Methods

Table 2: Efficiency and Scalability of this compound Synthesis Methods

MethodYield (%)ScalabilityCost Efficiency
Enzymatic Oxidation40–60ModerateHigh
Fe²⁺-Catalyzed Synthesis70–85HighModerate
BcBOT2 Chemoenzymatic50–75LowHigh
Natural Extraction<1VariableLow
  • Enzymatic Oxidation : Suitable for small-scale production but limited by enzyme costs.

  • Fe²⁺-Catalyzed Synthesis : Industrially viable due to robust catalyst systems and higher yields.

  • BcBOT2 Chemoenzymatic : Promising for novel terpenoid derivatives but requires genetic engineering.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Rotundone in Oenology

1.1 Aroma Profile in Wine

This compound is crucial in defining the sensory characteristics of wines, especially those from cool-climate regions. Research indicates that its concentration in grapes can significantly affect the flavor profile of wines:

  • Impact of Environmental Factors : Studies have shown that this compound levels are influenced by climatic conditions, soil composition, and vineyard management practices. For instance, vineyards in the Grampians and Pyrenees regions of Victoria, Australia, consistently produce higher this compound concentrations compared to warmer regions like Barossa Valley .
  • Biosynthesis Mechanisms : The formation of this compound is linked to various biosynthetic pathways involving precursors like α-guaiene. Factors such as light exposure and temperature play pivotal roles in its synthesis during grape ripening .

1.2 Case Study: Cool Climate Shiraz

A collaborative project between the Australian Wine Research Institute (AWRI) and CSIRO focused on identifying the environmental factors influencing this compound production in Shiraz grapes. Key findings include:

  • Stable Patterns : this compound concentrations showed consistent spatial distribution within vineyards across different growing seasons.
  • Harvest Timing : Late harvesting was identified as a critical factor for achieving elevated this compound levels, which correlates with enhanced 'peppery' aromas in wine .

Agricultural Applications

2.1 Pest Management

Research has suggested potential applications of this compound in pest management due to its aromatic properties:

  • Natural Repellent : The peppery aroma may deter certain pests, thereby reducing the need for chemical pesticides. This aspect is under investigation as part of integrated pest management strategies in viticulture and other agricultural sectors .

Food Technology

3.1 Flavor Enhancement

This compound's unique sensory profile makes it a candidate for flavor enhancement in various food products:

  • Seasonings and Condiments : The compound can be utilized to develop seasonings that mimic the peppery notes found in wines, potentially enhancing culinary experiences .

Environmental Research

4.1 Climate Change Studies

Understanding the factors influencing this compound production provides insights into how climate change might affect wine quality:

  • Biodiversity and Terroir : Research into the terroir concept highlights how environmental changes could impact this compound biosynthesis, affecting the flavor profiles of wines produced under varying climatic conditions .

Data Analysis and Statistical Findings

The following table summarizes key findings related to this compound concentration across different environmental conditions and their implications for wine quality:

FactorInfluence on this compound ConcentrationNotes
ClimateHighCooler climates favor higher concentrations
Soil CompositionModerateSpecific soil types enhance aroma profiles
Vineyard ManagementHighPractices like late harvesting increase levels
Light ExposureHighDirect sunlight promotes biosynthesis

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Table 1: Key Aroma Compounds in Wine

Compound Chemical Class Aroma Profile Concentration Range (Grapes/Wine) Key Influencing Factors Detection Threshold Consumer Perception
Rotundone Bicyclic sesquiterpene Black pepper 0.16–5.44 μg/kg (grapes) ; 1–4000 ng/L (wine) Cool climates, low solar exposure, high water balance 140–146 ng/L Polarizing; 40% anosmia
IBMP Methoxypyrazine Green bell pepper 1–30 ng/L (wine) Cool climates, shaded canopies 1–2 ng/L Generally disliked at high levels
α-Guaiene Sesquiterpene Earthy, woody Not quantified; precursor to this compound Similar to this compound N/A Indirect contributor to pepper aroma
β-Caryophyllene Sesquiterpene Spicy, clove 10–100 μg/kg (grapes) Heat stress, herbivore induction ~100 ng/L Associated with herbal complexity
Geraniol Monoterpene Floral, rose 100–1000 μg/L (wine) Sunlight, warm climates ~30 μg/L Desired in aromatic whites

Structural and Functional Comparisons

This compound vs. IBMP (3-Isobutyl-2-Methoxypyrazine)
  • Aroma Profile: this compound contributes black pepper, while IBMP imparts green bell pepper notes .
  • Sensitivity: IBMP has a lower detection threshold (1–2 ng/L) but is less polarizing due to fewer reports of specific anosmia .
  • Climate Response : Both compounds accumulate in cooler climates, but IBMP degrades with heat, whereas this compound is suppressed by temperatures >25°C .
This compound vs. α-Guaiene
  • Localization: Both are found in grape skins, but α-guaiene is more abundant in non-berry tissues (e.g., leaves) .
This compound vs. β-Caryophyllene
  • Chemical Stability : β-Caryophyllene is less stable during aging, while this compound persists .
  • Ecological Role : β-Caryophyllene is induced by herbivory, suggesting a defense function, whereas this compound’s ecological role remains unclear .

Environmental and Viticultural Influences

  • Temperature : this compound and IBMP are suppressed by heat, but geraniol and β-caryophyllene increase with warmth .
  • Sunlight : Shading enhances this compound but reduces geraniol .
  • Water Availability : High vineyard water balance (rainfall, irrigation) correlates positively with this compound but negatively with calcium uptake, which may indirectly reduce sesquiterpene synthesis .

Consumer Preference and Market Implications

  • This compound: Polarizing due to anosmia; cool-climate Shiraz markets (e.g., Australia) favor high concentrations, whereas U.S. consumers may prefer subtler levels .
  • IBMP : Generally avoided in excess; associated with underripe grapes .
  • Geraniol : Universally desired in aromatic whites (e.g., Riesling) but less critical in reds .

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in Rotundone biosynthesis, and how can they be experimentally validated?

  • Methodological Answer : this compound biosynthesis involves cytochrome P450 enzymes, specifically CYP71BE5 (VvSTO2), which catalyzes the oxidation of α-guaiene to this compound . Experimental validation includes:

  • Heterologous expression : Cloning VvSTO2 into yeast or bacterial systems to confirm enzymatic activity.
  • Gene expression profiling : Using qRT-PCR to correlate VvSTO2 transcript levels with this compound accumulation in grape tissues (e.g., skin vs. pulp) .
  • Metabolite tracking : Gas chromatography-mass spectrometry (GC-MS) to monitor α-guaiene depletion and this compound formation in vitro .

Q. What analytical methods ensure accurate quantification of this compound in plant matrices, and how are interferences minimized?

  • Methodological Answer :

  • Multi-dimensional chromatography : Combining membrane-assisted solvent extraction (MASE) and large-volume injection (LVI) with heart-cutting GC×GC-MS to isolate this compound from complex matrices (e.g., grape skins) .
  • Stable isotope dilution : Using deuterated d5-Rotundone as an internal standard to correct for matrix effects and ionization variability .
  • Validation metrics : Achieve limits of quantification (LOQ) as low as 5 ng/L, linearity (R² > 0.999), and reproducibility (<3% standard deviation) across triplicate analyses .

Advanced Research Questions

Q. How do environmental and genetic factors contribute to contradictory reports on this compound accumulation across grape cultivars?

  • Methodological Answer :

  • Controlled field experiments : Compare Syrah (high this compound) and Merlot (low this compound) cultivars under identical climatic conditions to isolate genetic vs. environmental influences .
  • Transcriptomics/metabolomics : Pair RNA-seq data with LC-MS/MS profiling to identify cultivar-specific differences in VvSTO2 expression and α-guaiene availability .
  • Statistical modeling : Use multivariate regression to weigh factors like UV exposure, soil pH, and developmental stage on this compound synthesis .

Q. What experimental designs resolve contradictions in this compound’s role in wine aroma perception versus its chemical stability during fermentation?

  • Methodological Answer :

  • Yeast strain trials : Ferment grape must with non-Saccharomyces yeasts (e.g., Torulaspora delbrueckii) to assess this compound extraction efficiency and stability under varying ethanol/pH conditions .
  • Sensory threshold studies : Conduct triangular taste tests with trained panels to determine detection thresholds (ng/L) in wine matrices, controlling for confounding compounds (e.g., terpenes) .
  • Kinetic modeling : Track this compound degradation rates during aging using accelerated shelf-life testing (e.g., 40°C for 90 days) .

Q. How can researchers disentangle the roles of enzymatic activity versus substrate availability in regulating this compound levels during grape maturation?

  • Methodological Answer :

  • Time-series sampling : Collect grape skins at 7-day intervals post-veraison for parallel quantification of α-guaiene (GC-MS) and VvSTO2 mRNA (qPCR) .
  • Inhibitor studies : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to grape cell cultures to assess α-guaiene accumulation in the absence of enzymatic conversion .
  • Compartmentalization assays : Use laser microdissection to isolate epidermal cells for subcellular localization of VvSTO2 and α-guaiene storage .

Data Contradiction Analysis

Q. Why do some studies report this compound in non-Vitis species despite its proposed grape-specific biosynthesis pathway?

  • Methodological Answer :

  • Cross-species enzyme screening : Test CYP71BE homologs in other plants (e.g., black pepper) for α-guaiene oxidation activity via in vitro assays .
  • Phylogenetic analysis : Construct a gene tree of CYP71BE subfamily members to identify evolutionary conservation of this compound-related enzymes .
  • Contamination checks : Re-analyze disputed samples with stricter contamination controls (e.g., blank runs, column conditioning) .

Q. How can conflicting data on this compound’s sensory impact be reconciled with its low concentration thresholds?

  • Methodological Answer :

  • Dose-response curves : Use synthetic this compound spiked into neutral wine at 0.1–100 ng/L to establish psychophysical curves for aroma intensity and quality .
  • Synergy studies : Test this compound’s interaction with other volatiles (e.g., β-damascenone) via omission/addition experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundone
Reactant of Route 2
Rotundone

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